3-(Octan-2-yloxy)propane-1-sulfonyl chloride
Description
3-(Octan-2-yloxy)propane-1-sulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) group and an ether linkage (octan-2-yloxy) attached to a propane backbone. The sulfonyl chloride moiety confers high reactivity, enabling its use in sulfonamide synthesis, surfactant preparation, and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H23ClO3S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
3-octan-2-yloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-3-4-5-6-8-11(2)15-9-7-10-16(12,13)14/h11H,3-10H2,1-2H3 |
InChI Key |
PDFJLDFNAAMTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with octan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Octan-2-yloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonates and other related derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide and N-chlorosuccinimide are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by oxidation reactions.
Sulfonyl Azides: Formed by the reaction with sodium azide.
Scientific Research Applications
3-(Octan-2-yloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s structural analogues include:
O-Propyl methylphosphonothionochloridate (CAS 18005-37-3): A phosphorus-based chloride with a phosphonothioate (-P(O)(S)Cl) group. Unlike sulfonyl chlorides, phosphonothioates exhibit moderate reactivity and are used in organophosphorus chemistry (e.g., pesticide precursors) .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : Contains a sulfanyl (thioether, -S-) group instead of sulfonyl chloride. Thioethers are less electrophilic but serve as precursors for sulfoxides/sulfones .
1,2,3-Trichloropropane (CAS 96-18-4): A chlorinated alkane with high toxicity, historically used as a solvent or degreaser. It lacks functional group versatility compared to sulfonyl chlorides .
Reactivity Profiles
- 3-(Octan-2-yloxy)propane-1-sulfonyl chloride : Reacts vigorously with nucleophiles (e.g., amines, alcohols) to form sulfonates or sulfonamides. Hydrolysis-sensitive due to the -SO₂Cl group.
- O-Propyl methylphosphonothionochloridate: Less reactive than sulfonyl chlorides; participates in phosphorylation reactions. Stability under ambient conditions makes it suitable for industrial workflows .
- 5-(3-Chlorophenylsulfanyl)-... : The thioether group requires oxidation (e.g., with H₂O₂) to activate for further reactions, limiting direct utility in nucleophilic substitutions .
Commercial Availability and Stability
- 3-(Octan-2-yloxy)propane-1-sulfonyl chloride : Discontinued, indicating instability or niche applications .
- 1,2,3-Trichloropropane: Strictly regulated due to carcinogenicity and environmental persistence .
Data Tables
| Compound | CAS Number | Molecular Formula | Functional Groups | Reactivity | Applications |
|---|---|---|---|---|---|
| 3-(Octan-2-yloxy)propane-1-sulfonyl chloride | N/A | C₁₁H₂₁ClO₃S | Sulfonyl chloride, ether | High (hydrolysis-prone) | Sulfonamide synthesis, surfactants |
| O-Propyl methylphosphonothionochloridate | 18005-37-3 | C₄H₁₀ClOPS | Phosphonothioate, chloride | Moderate | Organophosphorus chemistry |
| 5-(3-Chlorophenylsulfanyl)-... | N/A | C₁₂H₈ClF₃N₂OS | Thioether, aldehyde, trifluoromethyl | Low (requires activation) | Pharmaceutical intermediates |
| 1,2,3-Trichloropropane | 96-18-4 | C₃H₅Cl₃ | Alkyl chlorides | Moderate | Solvent, degreaser (historical) |
Research Findings and Key Differences
Functional Group Versatility: Sulfonyl chlorides outperform thioethers and phosphonothioates in direct nucleophilic substitutions but require stringent storage conditions .
Toxicity and Regulation: 1,2,3-Trichloropropane’s high toxicity contrasts with the specialized but safer applications of sulfonyl/phosphonothioate chlorides .
Market Viability: The discontinuation of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride highlights challenges in balancing reactivity with commercial feasibility, whereas O-propyl methylphosphonothionochloridate remains relevant in agrochemical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
